molecular formula C17H20N2O6 B13584513 1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)butanoate CAS No. 67385-11-9

1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B13584513
CAS No.: 67385-11-9
M. Wt: 348.3 g/mol
InChI Key: QDXCDNQWBLPYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety, which is a heterocyclic structure containing nitrogen and oxygen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate typically involves multiple steps, including the formation of the isoindoline core and subsequent functionalizationThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate can be compared with other similar compounds, such as:

    1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: Similar structure but with an acetate group instead of a butanoate group.

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a piperidine moiety and is used in different applications.

    Ethyl 1,3-dioxo-2-isoindolinecarboxylate: Another isoindoline derivative with different functional groups

Properties

CAS No.

67385-11-9

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-10-6-9-13(20)25-19-14(21)11-7-4-5-8-12(11)15(19)22/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,23)

InChI Key

QDXCDNQWBLPYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.